1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14-7-2-5-11-17(14)21-13-18(20)19-12-6-9-15-8-3-4-10-16(15)19/h2-5,7-8,10-11H,6,9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVWJHDVLKCEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis likely involves:
-
Dihydroquinoline Formation : Cyclization or reduction methods to construct the 3,4-dihydroquinoline core.
-
Ethanone Functionalization : Introduction of the 2-(o-tolyloxy)ethanone group via nucleophilic substitution, acylation, or coupling reactions.
Dihydroquinoline Core Synthesis
Castagnoli-Cushman Reaction
A widely used method for isoquinoline derivatives (adapted for quinoline systems).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Imine Formation | Anhydrous Na₂SO₄, aromatic aldehyde, amine, DCM, RT, 24 h | Intermediate imine 6 |
| 2. Cyclization | Homophthalic anhydride, toluene, reflux, 6 h | 3,4-Dihydroquinoline I1–I34 |
Key Notes :
Alternative Cyclization Methods
For 1,2-dihydroquinolines, aryl aldehydes and organoboron compounds react under Brønsted acid catalysis.
2-(o-Tolyloxy)ethanone Synthesis
Nucleophilic Substitution
Route : o-Tolyl chloride + ethylene oxide → o-tolyl ethylene glycol ether → oxidation to ketone.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Ether Formation | o-Tolyl chloride, ethylene oxide, base (e.g., NaOH) | RT, aqueous medium | o-Tolyl ethylene glycol ether |
| 2. Oxidation | CrO₃/H₂SO₄ or KMnO₄ | Acidic conditions | 2-(o-Tolyloxy)ethanone |
Challenges :
Chemical Reactions Analysis
WAY-299920 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-299920 is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is used in pharmacological research to study its effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of WAY-299920 involves its interaction with specific molecular targets and pathways It exerts its effects by binding to these targets and modulating their activity
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone with structurally analogous compounds, emphasizing substituent effects, biological activity, and physicochemical properties:
Key Comparative Insights:
However, polar substituents like the 3,4-dihydroxy group in Compound III () favor solubility and antibacterial efficacy. Heterocyclic additions, such as the pyrimidin-2-ylthio group in AR54 (), introduce hydrogen-bonding sites that may improve target binding (e.g., kinase inhibition in cancer therapy).
Chiral centers () can influence stereoselective interactions with biological targets, a feature absent in the target compound.
Antimicrobial vs. Anticancer Profiles: Dihydroquinoline-ethanone hybrids with electron-withdrawing groups (e.g., nitro in ) exhibit enhanced reactivity, possibly correlating with antimicrobial activity.
Physicochemical Properties :
- The LogP of the target compound (estimated ~3.2) suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility. In contrast, the 4-methoxy analog (LogP ~2.8) may have reduced tissue penetration but improved metabolic stability.
Research Findings and Trends
- Antimicrobial Applications: Compounds with ethanone-linked dihydroquinoline scaffolds (e.g., ) consistently show activity against Gram-positive bacteria, suggesting the target compound may share this trait.
- o-tolyloxy) dictates target specificity.
- Synthetic Flexibility: The dihydroquinoline core allows diverse functionalization (e.g., piperazine in APEHQ, nitro groups in ), enabling tailored drug design for specific targets.
Biological Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15N1O2
- Molecular Weight : 241.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymes : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptors : It has shown potential in modulating receptor activity, particularly those associated with neurotransmission.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
In a study focused on cancer cell lines, this compound exhibited cytotoxic effects against several types of cancer cells:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 20.0 |
| A549 (Lung Cancer) | 15.0 |
The mechanism appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against drug-resistant bacterial strains. The results highlighted its potential as a lead compound for further development in treating resistant infections .
Study on Anticancer Activity
Another study published in Cancer Letters investigated the anticancer effects of the compound on breast cancer cells. The researchers found that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Q & A
Q. Q1. What are the standard synthetic routes for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(o-tolyloxy)ethanone, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions between a quinoline derivative and an o-tolyloxy ethanone precursor. Key steps include:
- Alkylation/Acylation : Reacting 3,4-dihydroquinoline with a chloro- or bromo-substituted ethanone intermediate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) .
- Solvent Selection : Ethanol or dichloromethane (DCM) is used to balance solubility and reactivity, with temperature control (60–80°C) to minimize side reactions .
- Catalysts : KI or Pd/C may enhance reaction efficiency in cross-coupling steps .
Yields are optimized by monitoring reaction progress via thin-layer chromatography (TLC) .
Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing the quinoline ring (δ 6.5–8.5 ppm) and o-tolyloxy methyl group (δ 2.3–2.6 ppm) .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~295 for C₁₈H₁₇NO₂) .
Reactivity and Functional Group Transformations
Q. Q3. How do the functional groups in this compound influence its reactivity?
- Ethanone Carbonyl : Participates in nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄) to form secondary alcohols or alkanes .
- o-Tolyloxy Ether : Resists hydrolysis under mild acidic/basic conditions but may undergo cleavage with strong acids (e.g., HBr in acetic acid) .
- Dihydroquinoline Ring : Acts as a weak base, enabling protonation in acidic media or coordination with metal catalysts .
Biological Activity Assessment (Basic)
Q. Q4. What methodologies are used to screen for potential biological activities?
- In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease assays) quantify IC₅₀ values using fluorometric or colorimetric substrates .
- Receptor Binding : Radioligand displacement assays assess affinity for targets like G protein-coupled receptors (GPCRs) .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) evaluate cell viability at varying concentrations .
Optimization of Synthetic Yield (Advanced)
Q. Q5. How can researchers improve synthetic yields while minimizing impurities?
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; KI enhances halogen displacement efficiency .
- Solvent Purity : Use anhydrous DMF to prevent hydrolysis of intermediates .
- Temperature Gradients : Gradual heating (e.g., 25°C → 60°C) reduces side-product formation in exothermic reactions .
Data Contradictions in Spectral Analysis (Advanced)
Q. Q6. How should researchers resolve discrepancies in spectroscopic data?
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with computational simulations (DFT) to assign ambiguous signals .
- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data, resolving stereochemical conflicts .
Advanced Pharmacological Profiling
Q. Q7. What in silico tools predict the pharmacokinetic properties of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cytochrome P450 enzymes .
- QSAR Models : Predict logP (lipophilicity) and BBB permeability using software like MOE or ADMET Predictor .
- Metabolism Simulation : CYP450 isoform reactivity is assessed via MetaSite or StarDrop .
Comparative Reactivity Studies
Q. Q8. How does the o-tolyloxy group affect reactivity compared to para-substituted analogs?
- Steric Effects : The ortho-methyl group hinders nucleophilic attack at the ether oxygen, reducing hydrolysis rates compared to para-methoxy derivatives .
- Electronic Effects : Electron-donating methyl groups slightly increase electron density on the aromatic ring, altering UV-Vis absorption maxima (~5 nm shift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
